Thiourea, N-(aminoiminomethyl)-
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Overview
Description
Thiourea, N-(aminoiminomethyl)- is an organosulfur compound with the chemical formula SC(NH)(NH2)NH2. It is a derivative of thiourea, where the amino group is substituted with an imino group. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea, N-(aminoiminomethyl)- can be synthesized through several methods. One common approach involves the reaction of thiourea with cyanamide under acidic conditions. The reaction typically proceeds as follows: [ \text{SC(NH2)2} + \text{NH2CN} \rightarrow \text{SC(NH)(NH2)NH2} ]
Industrial Production Methods: On an industrial scale, the synthesis of Thiourea, N-(aminoiminomethyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonamides.
Reduction: Reduction reactions can yield amines or other reduced sulfur compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while substitution reactions can produce various substituted thiourea derivatives .
Scientific Research Applications
Thiourea, N-(aminoiminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown its potential as an antithyroid agent and in the treatment of hyperthyroidism.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber production
Mechanism of Action
The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with various molecular targets and pathways:
Thyroid Peroxidase Inhibition: It inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
Thiourea, N-(aminoiminomethyl)- can be compared with other thiourea derivatives:
Thiourea (SC(NH2)2): The parent compound, which lacks the imino group.
Phenylthiourea (SC(NHPh)NH2): A derivative with a phenyl group, known for its use in genetic studies.
Methylthiourea (SC(NHMe)NH2): A derivative with a methyl group, used in various industrial applications.
Uniqueness: Thiourea, N-(aminoiminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thyroid peroxidase and its potential antioxidant and antibacterial activities make it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C2H6N4S |
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Molecular Weight |
118.16 g/mol |
IUPAC Name |
hydrazinylmethylidenethiourea |
InChI |
InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7) |
InChI Key |
RMUFSRMRRDOUHH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=S)N)NN |
Origin of Product |
United States |
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